(3-methyloxan-3-yl)methanethiol
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Overview
Description
(3-methyloxan-3-yl)methanethiol: is a sulfur-containing organic compound with the molecular formula C7H14OS and a molecular weight of 146.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of (3-methyloxan-3-yl)methanethiol typically involves the reaction of 3-methyloxan-3-ylmethanol with a thiolating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the substitution of the hydroxyl group with a thiol group.
Industrial Production Methods: : Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (3-methyloxan-3-yl)methanethiol can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Sulfoxides and sulfones: from oxidation.
Alcohols: from reduction.
Various substituted derivatives: from nucleophilic substitution.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (3-methyloxan-3-yl)methanethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in target molecules, leading to the modulation of biological pathways. This interaction is crucial in its potential therapeutic applications and its role in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(3-methyloxan-3-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(3-methyloxan-3-yl)methanamine: Similar structure but with an amine group instead of a thiol group.
Uniqueness: : (3-methyloxan-3-yl)methanethiol is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the thiol group allows it to participate in specific reactions, such as thiol-disulfide exchange, which are not possible with its hydroxyl or amine analogs .
Properties
CAS No. |
2639430-88-7 |
---|---|
Molecular Formula |
C7H14OS |
Molecular Weight |
146.3 |
Purity |
95 |
Origin of Product |
United States |
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